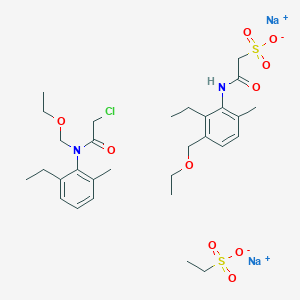
Acetochlor ESA sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans and other crops.
作用機序
Target of Action
Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor . The primary targets of this compound are annual grasses and broad-leaved weeds in crops such as corn and soybeans . These plants are targeted because they compete with crops for resources, reducing crop yield and quality.
Mode of Action
The mode of action of this compound involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes are part of the gibberellin pathway, which is crucial for plant growth and development . By inhibiting these enzymes, this compound prevents the normal growth of the targeted weeds, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . By inhibiting the GGPP cyclization enzymes, this compound disrupts the gibberellin pathway, preventing the synthesis of these hormones and thereby inhibiting the growth of the targeted weeds .
Pharmacokinetics
As a sodium salt, it is likely to be soluble in water, which could influence its absorption and distribution in the environment .
Result of Action
The result of the action of this compound is the death of the targeted weeds. By inhibiting key enzymes in the gibberellin pathway, the compound prevents the normal growth and development of these plants, leading to their death . This helps to control the weed population in the crops, improving crop yield and quality .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as soil type, temperature, rainfall, and the presence of other chemicals in the environment
生化学分析
Biochemical Properties
Acetochlor ESA sodium salt plays a significant role in biochemical reactions, particularly in the context of environmental degradation. It interacts with various enzymes and proteins involved in the degradation pathways of chloroacetanilide herbicides. For instance, microbial enzymes such as hydrolase, debutoxylase, and monooxygenase are known to interact with this compound, facilitating its breakdown into less harmful compounds . These interactions are crucial for understanding the environmental fate and persistence of acetochlor and its metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in environmental and agricultural settings. In microbial cells, this compound influences cell function by interacting with enzymes involved in its degradation. This interaction can affect cell signaling pathways and gene expression related to the metabolism of xenobiotic compounds . Additionally, the presence of this compound in the environment can impact the cellular metabolism of non-target organisms, potentially leading to toxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound is known to inhibit or activate enzymes involved in its degradation, such as hydrolase and monooxygenase . These interactions lead to changes in gene expression and metabolic pathways, ultimately resulting in the breakdown of this compound into less harmful metabolites. The molecular mechanism of action is essential for understanding the environmental impact and safety of acetochlor and its metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to environmental factors such as light, temperature, and microbial activity . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound can exert its toxic effects. Understanding these dosage effects is crucial for assessing the safety and environmental impact of acetochlor and its metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation. The compound interacts with enzymes such as hydrolase and monooxygenase, which facilitate its breakdown into less harmful metabolites . These metabolic pathways are essential for understanding the environmental fate of acetochlor and its metabolites, as well as their potential impact on non-target organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact and potential risks to non-target organisms.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of the compound, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and potential effects on cellular function.
特性
CAS番号 |
947601-84-5 |
|---|---|
分子式 |
C14H20NNaO5S |
分子量 |
337.37 g/mol |
IUPAC名 |
sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
InChIキー |
OFHPZIOSKFPQRH-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


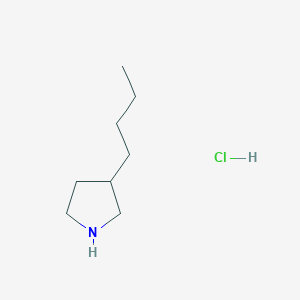
![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)


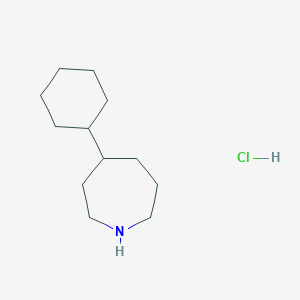
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)
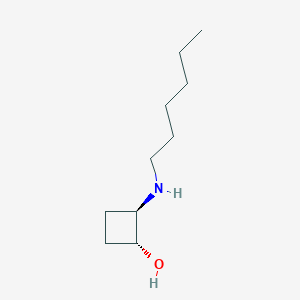
amino}propanenitrile](/img/structure/B1485316.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)

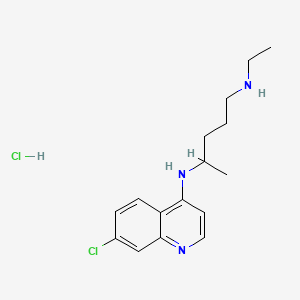
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
